molecular formula C13H14BrNO3S2 B2983254 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1448043-40-0

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No. B2983254
CAS RN: 1448043-40-0
M. Wt: 376.28
InChI Key: XQZORVPAYVMJBW-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, thiophene-2-boronic acid pinacol ester has a molecular formula of CHBOS, an average mass of 210.101 Da, and a monoisotopic mass of 210.088577 Da .

Scientific Research Applications

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For example, 2-Bromo-3-(bromomethyl)thiophene has hazard statements H302 - H314 .

Future Directions

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that there are many potential future directions for research and development in this area.

properties

IUPAC Name

2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZORVPAYVMJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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